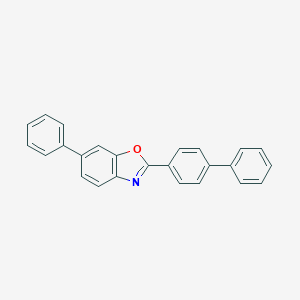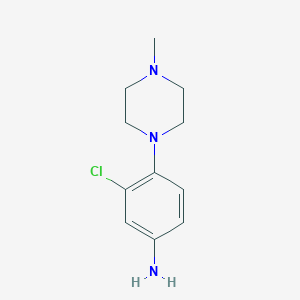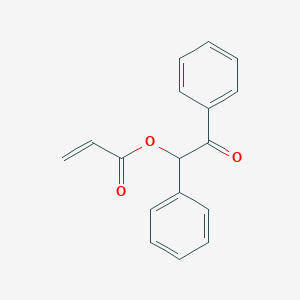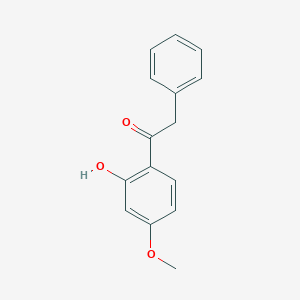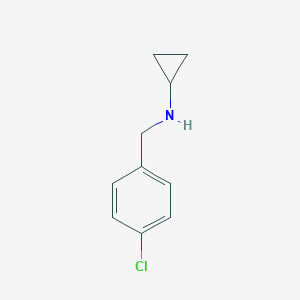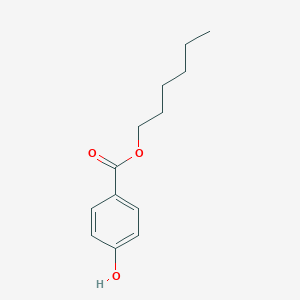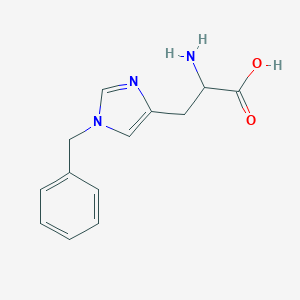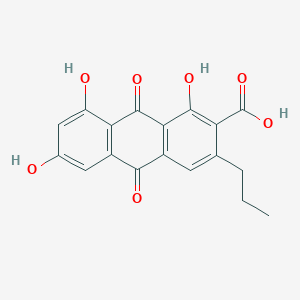
1,6,8-Trihydroxy-9,10-dioxo-3-propylanthracene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6,8-Trihydroxy-9,10-dioxo-3-propylanthracene-2-carboxylic acid, also known as TDPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. TDPA is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon commonly used in the production of dyes, plastics, and other industrial materials. TDPA has been found to exhibit unique properties that make it a promising candidate for scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Carminic Acid : Research on the synthesis of carminic acid, a closely related compound to the one , has been detailed. It involves selective C-glycosylation and various chemical reactions to achieve the synthesis of the final product, which is a significant contribution to the study of anthracene derivatives (Allevi et al., 1998).
Biomimetic Synthesis of Dihydroxyanthraquinones : A study on the intramolecular condensation of certain derivatives under specific conditions, leading to the synthesis of dihydroxyanthraquinones, demonstrates the versatility of anthracene-based compounds in synthetic chemistry (Uno et al., 2001).
Synthesis and Structure of Metal Complexes : Research involving the synthesis and characterization of metal–organic complexes with anthracene-based ligands explores the potential applications of such compounds in the field of coordination chemistry and materials science (Wang et al., 2015).
Biological and Pharmacological Aspects
Biological Activity of Anthracene Derivatives : A study focusing on the synthesis and biological activity of novel carboxylic and hydroxamic acids based on dihydroxyanthracenone evaluated their potential as enzyme inhibitors and antiproliferative agents, revealing the biological significance of these compounds (Müller & Prinz, 1997).
Redox Behavior of Hydroxyanthracenediones : The study of the redox response of hydroxyanthracenediones under varying conditions provides insights into the electrochemical properties of these compounds, which could have implications in the development of sensors and other analytical tools (Ahmad et al., 2015).
Photophysical Properties
- Excited-State Properties of Anthracene Derivatives : A systematic investigation into the photophysical properties of anthracene-dicarboxylic acids, including absorption and emission spectroscopy, highlights the potential applications of these compounds in optoelectronics and photonics (Rowe et al., 2017).
Propiedades
Número CAS |
15979-76-7 |
|---|---|
Nombre del producto |
1,6,8-Trihydroxy-9,10-dioxo-3-propylanthracene-2-carboxylic acid |
Fórmula molecular |
C18H14O7 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
1,6,8-trihydroxy-9,10-dioxo-3-propylanthracene-2-carboxylic acid |
InChI |
InChI=1S/C18H14O7/c1-2-3-7-4-9-14(16(22)12(7)18(24)25)17(23)13-10(15(9)21)5-8(19)6-11(13)20/h4-6,19-20,22H,2-3H2,1H3,(H,24,25) |
Clave InChI |
WXABTHKLBMVHEY-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
SMILES canónico |
CCCC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



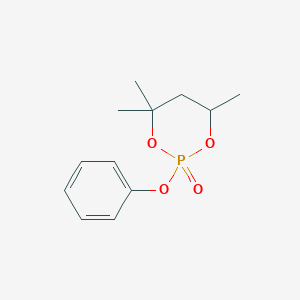
![lithium [2H4]tetrahydroborate(1-)](/img/structure/B94910.png)

